Product packaging for Sodium tetracosanoate(Cat. No.:CAS No. 18080-73-4)

Sodium tetracosanoate

Cat. No.: B096806
CAS No.: 18080-73-4
M. Wt: 390.6 g/mol
InChI Key: ROYMYVICTPBXGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium tetracosanoate is a useful research compound. Its molecular formula is C24H47NaO2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NaO2 B096806 Sodium tetracosanoate CAS No. 18080-73-4

Properties

CAS No.

18080-73-4

Molecular Formula

C24H47NaO2

Molecular Weight

390.6 g/mol

IUPAC Name

sodium;tetracosanoate

InChI

InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

ROYMYVICTPBXGZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Other CAS No.

18080-73-4

Related CAS

557-59-5 (Parent)

Origin of Product

United States

Nomenclature and Chemical Classification of Sodium Tetracosanoate

IUPAC Naming and Synonyms

The systematic name for sodium tetracosanoate (B1234217), as dictated by IUPAC nomenclature, is sodium tetracosanoate . pinpools.com This name is derived from its parent acid, tetracosanoic acid, by replacing the "-oic acid" suffix with "-oate" to denote the formation of a salt, and specifying the counter-ion as sodium.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial contexts. These include:

Sodium lignocerate cymitquimica.comcymitquimica.com

Lignoceric acid, sodium salt cymitquimica.comcymitquimica.comymdb.ca

Tetracosanoic acid, sodium salt pinpools.comcymitquimica.comcymitquimica.com

Natriumtetracosanoat chemnet.comechemportal.org

The common name "lignoceric acid" for the 24-carbon saturated fatty acid gives rise to the synonym "sodium lignocerate". cymitquimica.comnih.gov

Identifier Type Value
IUPAC Namesodium;tetracosanoate pinpools.com
CAS Number18080-73-4 chemnet.comalfa-chemistry.comnite.go.jpguidechem.comchemicalbook.com
Molecular FormulaC24H47NaO2 chemnet.comguidechem.com
Molecular Weight390.6 g/mol

Chemical Classification within Fatty Acid Salts

This compound is classified as a sodium salt of a very long-chain saturated fatty acid . hmdb.canp-mrd.org Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. Tetracosanoic acid, the precursor to this compound, is a saturated fatty acid, meaning its 24-carbon chain contains no double or triple bonds. nih.gov

As a salt, this compound is the product of the reaction between a fatty acid (an acid) and a base (in this case, a sodium-containing base like sodium hydroxide). This reaction, known as saponification, results in the formation of the sodium salt and water. The presence of the sodium ion makes the compound more water-soluble than its parent fatty acid. cymitquimica.com

Classification Hierarchy
Kingdom Organic compounds
Super Class Lipids and lipid-like molecules
Class Fatty Acyls
Sub Class Fatty acids and conjugates
Direct Parent Very long-chain fatty acids hmdb.canp-mrd.org

Structural Isomerism Considerations

Structural isomerism in the context of tetracosanoic acid, and by extension its sodium salt, primarily involves variations in the branching of the carbon chain. The straight-chain, or normal, isomer is the most common and is implied when the name is used without further specification. hmdb.ca

However, branched-chain isomers of tetracosanoic acid can also exist. These isomers would have the same molecular formula (C24H48O2) but a different arrangement of carbon atoms. For example, a methyl group or other alkyl groups could be attached to the main 24-carbon chain at various positions. These structural differences can lead to variations in physical properties such as melting point and solubility.

Another form of isomerism relevant to fatty acids is positional and geometric isomerism in unsaturated fatty acids. For instance, tetracosapentaenoic acid is an unsaturated fatty acid with a 24-carbon chain and five double bonds. atamanchemicals.comnih.gov The location and the cis/trans configuration of these double bonds create numerous isomers. However, for the saturated this compound, this type of isomerism is not applicable as there are no carbon-carbon double bonds in its structure.

Synthetic Methodologies and Reaction Kinetics of Sodium Tetracosanoate

Established Laboratory Synthesis Routes for Sodium Tetracosanoate (B1234217)

The primary methods for synthesizing sodium tetracosanoate in a laboratory setting involve the cleavage of an ester linkage in a precursor molecule. This is typically accomplished through saponification or alkaline hydrolysis.

Saponification of Tetracosanoic Acid Esters (e.g., Methyl Tetracosanoate)

Saponification is a classic and widely used method for producing soaps, which are salts of fatty acids. iitk.ac.inebsco.comscienceprojects.org In the context of this compound synthesis, this involves the reaction of a tetracosanoic acid ester, such as methyl tetracosanoate, with a strong base, typically sodium hydroxide (B78521) (NaOH). iitk.ac.inebsco.com The hydroxide ion from the base attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of this compound and an alcohol (methanol in the case of methyl tetracosanoate). masterorganicchemistry.comchemguide.co.uk This reaction is essentially an irreversible base-promoted ester hydrolysis. masterorganicchemistry.comsavemyexams.com

The general reaction can be represented as: C₂₃H₄₇COOCH₃ + NaOH → C₂₃H₄₇COONa + CH₃OH

This process is favored for its high conversion rates and the relative ease of separating the resulting soap. chemguide.co.uk

Alkaline Hydrolysis Procedures (e.g., NaOH/KOH catalyzed)

Alkaline hydrolysis is a broader term that encompasses saponification and refers to the hydrolysis of an ester in the presence of an alkali. chemguide.co.uk This method is a common and efficient way to obtain carboxylic acid salts from their corresponding esters. researchgate.net The reaction is typically carried out by heating the ester under reflux with a dilute solution of a strong alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uksavemyexams.com

The use of an alkali like NaOH ensures that the reaction proceeds to completion, as the carboxylic acid formed is immediately converted to its salt, preventing the reverse reaction (esterification). chemguide.co.uksavemyexams.com The choice between NaOH and KOH can influence the properties of the resulting soap, with sodium hydroxide generally producing "hard" soaps. njit.edu For the synthesis of this compound, sodium hydroxide is the required base. google.com

Reaction Condition Optimization for this compound Synthesis

To maximize the yield and purity of this compound, careful control and optimization of several reaction parameters are crucial.

Temperature Control and Its Influence on Reaction Efficiency

Temperature plays a significant role in the saponification process. Generally, increasing the reaction temperature increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. iitk.ac.in For the saponification of methyl tetracosanoate, a temperature range of 60–80°C is often employed to ensure a reasonable reaction rate without causing decomposition of the reactants or products. Heating is often done under reflux to maintain the reaction temperature and prevent the loss of volatile solvents. chemguide.co.uksavemyexams.com However, excessive heat can lead to the degradation of unsaturated fatty acids if present, although this is less of a concern for the fully saturated tetracosanoic acid chain. researchgate.net

Table 1: Effect of Temperature on Saponification Efficiency

Temperature (°C)Reaction RatePotential Issues
< 60SlowIncomplete reaction
60 - 80Optimal-
> 80FastPotential for side reactions and decomposition

Stoichiometric Ratio Effects on Conversion and Yield

The stoichiometry of the reactants, specifically the molar ratio of the ester to the base, is a critical factor in achieving complete conversion. For the saponification of an ester, a 1:1 molar ratio of the ester to the hydroxide base is theoretically required. However, in practice, a slight excess of the base may be used to ensure the reaction goes to completion and to account for any potential side reactions or impurities. google.com The concentration of the base also affects the reaction rate; a higher concentration of hydroxide ions leads to a faster reaction. iitk.ac.in

Table 2: Influence of Stoichiometric Ratios on Saponification

Molar Ratio (Ester:Base)Conversion RateNotes
1:0.9IncompleteInsufficient base for full conversion
1:1HighTheoretical ratio for complete conversion
1:1.1CompleteSlight excess can drive the reaction to completion

Solvent System Selection and Recrystallization Methodologies

The choice of solvent is important for ensuring that the reactants are in the same phase, facilitating the reaction. Ethanol (B145695) is a commonly used solvent in saponification as it dissolves both the fatty acid ester and the aqueous solution of the base. njit.edu A mixture of ethanol and water is often effective. For instance, an ethanol-water mixture in a 3:1 v/v ratio has been used for recrystallization to achieve high purity. Dichloromethane/methanol (9:1) has also been reported as a solvent system for alkaline hydrolysis of esters under non-aqueous conditions. researchgate.net

After the reaction is complete, the this compound needs to be purified. Recrystallization is a common technique used for this purpose. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. mt.com A suitable solvent for recrystallization will dissolve the compound at a higher temperature but not at a lower temperature, allowing for the formation of pure crystals upon cooling. rochester.edu For this compound, recrystallization from an ethanol-water mixture is a reported method to obtain a purity of over 95%. The process often involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the growth of well-defined crystals. rochester.edu Anti-solvent crystallization, where a second solvent in which the compound is insoluble is added to a solution of the compound, is another potential purification method. mt.comwiadlek.pl

Reaction Kinetics and Mechanistic Studies

Monitoring Ester Bond Cleavage during Saponification using Spectroscopic Techniques

Real-time monitoring of the saponification process is crucial for optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize the yield and purity of this compound. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for tracking the chemical transformation during the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to monitor the progress of the saponification by observing changes in characteristic vibrational frequencies of the functional groups involved. The key event is the cleavage of the ester bond (R-CO-OR') and the formation of a carboxylate salt (R-COO⁻Na⁺). This is readily observed in the infrared spectrum. acs.org

Disappearance of the Ester Carbonyl Peak: The starting material, an ester like methyl tetracosanoate, exhibits a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically found around 1740 cm⁻¹. acs.org As the saponification reaction proceeds, the concentration of the ester decreases, leading to a corresponding reduction in the intensity of this peak.

Appearance of Carboxylate Peaks: The product, this compound, features a carboxylate anion (COO⁻). This group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These appear at lower frequencies than the ester carbonyl stretch. The asymmetric (νₐₛ) carboxylate stretch typically appears in the region of 1670-1570 cm⁻¹, while the symmetric (νₛ) stretch is found in the 1450-1370 cm⁻¹ range. acs.orguonbi.ac.ke The IR spectrum of pure this compound shows a significant peak around 1450 cm⁻¹ due to contamination with sodium carbonate. researchgate.net

By periodically sampling the reaction mixture and analyzing it via FTIR, a kinetic profile can be constructed by plotting the change in absorbance of these key peaks over time. This allows for the determination of the reaction endpoint, ensuring complete conversion of the ester and preventing unnecessary energy expenditure or potential side reactions from prolonged reaction times.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, provides another definitive method for tracking the reaction. The chemical environment of the carbonyl carbon changes significantly upon conversion from an ester to a carboxylate.

In the starting ester (e.g., methyl tetracosanoate), the carbonyl carbon resonates at a specific chemical shift.

In the product, this compound, the carboxylate carbon (COO⁻) is more shielded and thus resonates at a different, distinct chemical shift, typically around δ 180 ppm.

This clear distinction in chemical shifts allows for quantitative analysis of the reaction mixture, providing a precise measurement of the ratio of ester to carboxylate at any given time.

Spectroscopic TechniqueKey Functional GroupStarting Material (Ester)Product (this compound)
FTIR Spectroscopy Carbonyl (C=O) Stretch~1740 cm⁻¹ (Strong)Disappears
Carboxylate (COO⁻) Asymmetric StretchAbsent~1670-1570 cm⁻¹ (Strong)
Carboxylate (COO⁻) Symmetric StretchAbsent~1450-1370 cm⁻¹ (Medium)
¹³C NMR Spectroscopy Carbonyl/Carboxylate CarbonEster Carbonyl (e.g., ~174 ppm)Carboxylate Carbon (~180 ppm)

Role of Catalysts in Reaction Rate Enhancement

While saponification is inherently base-catalyzed by hydroxide ions (OH⁻), the rate of reaction for long-chain, water-insoluble esters can be slow due to the immiscibility of the reactants. The ester forms a separate organic phase from the aqueous sodium hydroxide solution, and the reaction is confined to the interface between these two phases. To accelerate this heterogeneous reaction, various catalysts can be employed to improve mixing and the interaction between the reactants.

Phase-Transfer Catalysts (PTCs) are particularly effective in enhancing the rate of saponification of oils and long-chain fatty acid esters. researchgate.net PTCs are special agents that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. In the saponification of methyl tetracosanoate, the PTC transports the hydroxide anions (OH⁻) from the aqueous phase into the organic (ester) phase. researchgate.netgoogle.com This creates a homogeneous reaction environment within the organic phase, dramatically increasing the reaction rate.

The mechanism involves the PTC, often a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide or cetyl trimethyl ammonium bromide, exchanging its anion (X⁻) for a hydroxide ion (OH⁻) at the interface. The resulting lipophilic ion pair (Q⁺OH⁻) is soluble in the organic phase and can attack the ester carbonyl group, initiating saponification.

Commonly used phase-transfer catalysts include:

Quaternary ammonium salts (e.g., Tetrabutylammonium Bromide (TBAB), Cetyl Trimethyl Ammonium Bromide (CTAB), Benzyl Triethyl Ammonium Chloride (BTAC)) researchgate.net

Crown ethers google.com

Polyethylene glycols and their esters/ethers google.com

Studies on the saponification of vegetable oils have shown that the choice of PTC can significantly impact the reaction rate. For instance, in one study, CTAB was found to be more effective than BTAC or TBAB. researchgate.net The efficiency of the PTC is often related to its molecular structure and its ability to effectively shuttle the hydroxide ion across the phase boundary. The use of PTCs allows the reaction to proceed at lower temperatures and with shorter reaction times, making the process more energy-efficient. google.com

Catalyst TypeExample(s)Mechanism of Rate Enhancement
Phase-Transfer Catalyst Cetyl Trimethyl Ammonium Bromide (CTAB)Transports hydroxide ions (OH⁻) from the aqueous phase to the organic (ester) phase, overcoming mass transfer limitations.
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Forms a lipophilic ion pair (Q⁺OH⁻) that is soluble in the ester, enabling a homogeneous reaction.
Phase-Transfer Catalyst Benzyl Triethyl Ammonium Chloride (BTAC)Increases the effective concentration of the nucleophile (OH⁻) in the vicinity of the ester molecules.

Spectroscopic and Structural Elucidation of Sodium Tetracosanoate

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of molecular bonds within sodium tetracosanoate (B1234217). mt.com The resulting spectrum displays a unique fingerprint, allowing for detailed structural interpretation. researchgate.netmdpi.com

The FT-IR spectrum of sodium tetracosanoate is dominated by absorptions arising from the long alkyl chain and the carboxylate head group. mdpi.com The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the region of 3000–2850 cm⁻¹. libretexts.org Specifically, the antisymmetric and symmetric CH₂ stretching vibrations are typically observed around 2919 cm⁻¹ and 2844 cm⁻¹, respectively. utwente.nl

The carboxylate group (COO⁻) vibrations are particularly diagnostic for confirming the salt's formation. The antisymmetric stretching vibration (νₐₛCOO⁻) is found in the range of 1575–1530 cm⁻¹, while the symmetric stretching vibration (νₛCOO⁻) appears between 1460–1400 cm⁻¹. mdpi.com911metallurgist.com For sodium salts of fatty acids, the antisymmetric band is often seen around 1560 cm⁻¹. mdpi.com The presence of these two strong absorption bands, in place of the characteristic C=O stretching band of the parent carboxylic acid (around 1700 cm⁻¹), confirms the deprotonation of the carboxylic acid and the formation of the sodium salt. mdpi.comlibretexts.org

Table 1: Characteristic FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~2919νₐₛ(CH₂)Antisymmetric C-H stretching
~2844νₛ(CH₂)Symmetric C-H stretching
~1560νₐₛ(COO⁻)Antisymmetric carboxylate stretching
~1425νₛ(COO⁻)Symmetric carboxylate stretching
~1470δ(CH₂)Methylene scissoring
~1371δ(CH₃)Methyl symmetric bending

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

In addition to the C-H stretching vibrations, the bending (or deformation) vibrations of the methylene and methyl groups provide further structural information. The methylene scissoring vibration (δ(CH₂)) is typically observed around 1470 cm⁻¹. utwente.nl For long-chain fatty acids, this band can sometimes be resolved into two components. mdpi.com The methyl group's symmetric bending vibration (δ(CH₃)) appears as a smaller peak around 1371 cm⁻¹. utwente.nl The presence and characteristics of these bending vibrations are consistent with the long alkyl chain structure of this compound. mdpi.com

The definitive confirmation of sodium salt formation is achieved by observing the strong carboxylate stretching bands (νₐₛCOO⁻ and νₛCOO⁻) and the concurrent disappearance of the broad O-H stretching band (typically 3300-2500 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) of the parent tetracosanoic acid. mdpi.comlibretexts.org

Raman Spectroscopy Applications

Raman spectroscopy, a complementary vibrational spectroscopy technique, offers additional insights into the molecular structure of this compound. renishaw.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is well-suited for analyzing the non-polar hydrocarbon backbone. skemman.is

The Raman spectrum of this compound would be expected to show strong bands corresponding to the C-C stretching vibrations of the long alkyl chain. The C-H stretching and bending vibrations are also observable. In some cases, in-situ Raman spectroscopy can be used to monitor polymorphic transitions during crystallization. While detailed Raman spectra for this compound are not as commonly reported as FT-IR spectra, the technique holds potential for detailed structural characterization, particularly of the alkyl chain conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. youtube.com For this compound, both ¹H and ¹³C NMR would provide valuable structural information.

In ¹H NMR, the protons of the long methylene chain would appear as a large, complex signal in the aliphatic region (typically around 1.2-1.6 ppm). The methyl (CH₃) protons at the end of the chain would likely be a triplet around 0.9 ppm. The protons on the α-carbon (adjacent to the carboxylate group) would be shifted downfield due to the electron-withdrawing effect of the carboxylate group.

In ¹³C NMR, each carbon atom in the tetracosanoate chain would give a distinct signal, although the signals for the central methylene carbons in the long chain may overlap. The most downfield signal would correspond to the carboxylate carbon (COO⁻), typically appearing around 180 ppm. The signals for the other carbons would appear in the aliphatic region (around 10-40 ppm). ¹³C NMR is particularly useful for confirming the number of carbon atoms in the fatty acid chain. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carboxylate Carbon Resonance

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a definitive tool for the structural confirmation of this compound. The key diagnostic signal in the ¹³C NMR spectrum is the resonance of the carboxylate carbon (COO⁻). This carbon atom is significantly deshielded due to the electronegativity of the two oxygen atoms bonded to it. libretexts.org

In this compound, the carboxylate carbon resonance is observed at a chemical shift of approximately 180 ppm. This distinct downfield shift is characteristic of carbonyl carbons in carboxylates and carboxylic acids, which typically resonate in the 160 to 220 ppm range. libretexts.orgyoutube.com The specific location of this peak allows for the clear differentiation of the sodium salt from its ester precursors, such as methyl tetracosanoate, whose ester carbonyl carbon would appear at a slightly different, distinct chemical shift.

Table 1: Characteristic ¹³C NMR Chemical Shift for this compound

Functional Group Carbon Type Chemical Shift (δ)

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is essential for investigating the solid-state properties of this compound, including its crystal structure, molecular arrangement, and polymorphism.

Studies on the homologous series of saturated sodium n-alkanoates have shown that these compounds, including this compound, typically crystallize in a monoclinic crystal system. researchgate.net The probable Bravais lattice for these structures is P1. researchgate.net The long, straight hydrocarbon chains of the fatty acid anions dictate a highly ordered, layered arrangement in the solid state.

The molecular packing of sodium n-alkanoates is characterized by a lamellar bilayer structure. researchgate.net In this arrangement, the tetracosanoate anions (C₂₄H₄₇O₂⁻) align themselves into sheets. The polar carboxylate "head" groups interact with the sodium cations (Na⁺), forming ionic layers. The long, nonpolar hydrocarbon "tails" extend outwards from these ionic layers. researchgate.net

These hydrocarbon chains are fully extended and adopt an all-trans conformation. researchgate.net The chains of adjacent molecules pack together, driven by van der Waals forces. A notable feature of the packing in sodium carboxylates is that the hydrocarbon chains are tilted with respect to a line normal to the plane of the metal ions. For sodium n-alkanoates, this tilt angle is approximately 27°. researchgate.net This bilayer and tilted arrangement is a common feature among long-chain fatty acid salts. researchgate.netresearchgate.net

Table 2: Crystallographic Data for Sodium n-Alkanoates

Parameter Description Finding
Crystal System The fundamental repeating structure Monoclinic researchgate.net
Molecular Packing Arrangement of molecules in the crystal Lamellar bilayer structure researchgate.net
Chain Conformation The spatial arrangement of the carbon chain All-trans researchgate.net

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.com These different forms can exhibit distinct physical properties. X-ray Powder Diffraction (XRPD) is a primary technique for identifying and quantifying polymorphic forms in a crystalline solid. americanpharmaceuticalreview.com

Different polymorphs of a substance will produce unique XRPD patterns because the distances between atomic planes (d-spacings) in their crystal lattices are different. americanpharmaceuticalreview.comnist.gov For sodium soaps, various crystalline phases (such as alpha, beta, delta, and omega forms) have been identified, each with characteristic short-spacing values in their diffraction patterns. nist.gov In a sample containing a mixture of polymorphs, the XRPD pattern will be a superposition of the patterns for each form present. By analyzing the unique diffraction peaks—specifically their position (2θ angle) and intensity—it is possible to identify the presence of different polymorphs. americanpharmaceuticalreview.com Furthermore, techniques like Rietveld analysis can be applied to XRPD data to quantify the relative amounts of each polymorphic form in a mixture.

Thermal Analysis Techniques

Thermal analysis methods, particularly Differential Scanning Calorimetry (DSC), are crucial for studying the thermodynamic properties of this compound, including its phase transitions and polymorphic purity.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is highly sensitive to thermal events such as melting and solid-solid phase transitions. tainstruments.com

For this compound, DSC is used to identify potential polymorphic impurities through melting point analysis. Different polymorphs of a compound will have different crystal lattice energies and therefore different melting points. researchgate.net A pure, single polymorphic form will typically exhibit a sharp, single melting endotherm. The presence of a polymorphic impurity can lead to the appearance of multiple thermal events, such as a lower temperature melt corresponding to a less stable form, or a broad melting range. tainstruments.com The melting point for this compound has been observed in the range of 240–245°C.

DSC can also reveal complex phase behavior. When an unstable polymorph is heated, it may first melt and then recrystallize into a more stable form before finally melting at a higher temperature. tainstruments.com This sequence of events appears on a DSC thermogram as an endotherm (melting) immediately followed by an exotherm (recrystallization), and then a final endotherm (melting of the stable form). tainstruments.comresearchgate.net

Table 3: Thermal Analysis Data for this compound

Analytical Technique Thermal Event Temperature Range Application

Theoretical and Computational Chemistry Approaches to Sodium Tetracosanoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of sodium tetracosanoate (B1234217). These approaches can predict how the molecule folds and arranges itself in different environments.

Computational studies have shown that the long hydrocarbon chain of fatty acids like tetracosanoic acid predominantly exists in an all-trans conformation in the solid state, which is the most energetically favorable arrangement. researchgate.net The hydrocarbon chains are often tilted at an angle relative to the plane of the carboxylate groups. researchgate.net In sodium carboxylates, the sodium ions and the carboxylate groups arrange themselves into a double layer, where each sodium ion is surrounded by carboxylate groups and vice-versa. uoh.edu.iq This layered structure is a key feature of the solid-state packing of sodium soaps. uoh.edu.iq

Molecular dynamics simulations can be used to explore the conformational flexibility of the tetracosanoate chain in different solvent environments and at various temperatures. These simulations can reveal the presence of different conformers and the energy barriers between them.

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of sodium tetracosanoate. Infrared (IR) spectroscopy is a key technique for characterizing fatty acid salts. mdpi.comresearchgate.net The carboxylate group gives rise to characteristic antisymmetric and symmetric stretching vibrations. mdpi.comresearchgate.net For sodium soaps, the antisymmetric carboxylate stretching vibration (νasCOO⁻) typically appears around 1560 cm⁻¹, while the symmetric stretching vibration (νsCOO⁻) is observed near 1425 cm⁻¹. mdpi.com The separation between these two bands (Δν) is sensitive to the coordination environment of the metal ion and the packing of the alkyl chains. mdpi.comresearchgate.net

Quantum chemical calculations can predict the vibrational frequencies and intensities of these modes, aiding in the assignment of experimental IR spectra. wikipedia.org Such calculations can also help to understand how changes in conformation and intermolecular interactions affect the spectroscopic output. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and bonding in this compound.

Quantum chemical calculations can be used to model the geometry and energetics of this metal-carboxyl coordination. By calculating the electron density distribution and molecular orbitals, these methods can provide a quantitative description of the ionic and covalent contributions to the sodium-carboxylate bond.

Solvent Activity Modeling (e.g., UNIFAC Framework)

Interactive Data Table: Predicted Spectroscopic Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
Antisymmetric Carboxylate Stretch (νasCOO⁻)~1560Stretching of the C-O bonds in the carboxylate group where one bond lengthens as the other shortens.
Symmetric Carboxylate Stretch (νsCOO⁻)~1425Simultaneous stretching of both C-O bonds in the carboxylate group.
C-H Stretching2847-2955Stretching vibrations of the C-H bonds in the long alkyl chain. researchgate.net

Interactive Data Table: Key Bonding Characteristics of this compound

InteractionDescriptionComputational Insight
Metal-Carboxyl CoordinationThe interaction between the sodium ion (Na⁺) and the carboxylate group (-COO⁻).Proposed to be an asymmetric chelating bidentate bonding, leading to tetrahedral coordination around the sodium ion. researchgate.net
Hydrocarbon Chain PackingThe arrangement of the long alkyl chains in the solid state.Primarily an all-trans conformation with a distinct tilt. researchgate.net

Biochemical Pathways and Enzymatic Interactions of Tetracosanoic Acid Derivatives

Metabolic Pathways of Tetracosanoate (B1234217)

Tetracosanoic acid, also known as lignoceric acid, is a very long-chain saturated fatty acid (VLCFA) with a 24-carbon backbone. foodb.canih.govwikipedia.org Its metabolism is distinct from that of shorter fatty acids and is crucial for various biological functions. heftpathology.comwikipedia.org

VLCFAs are defined as fatty acids with 22 or more carbon atoms. wikipedia.org Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like tetracosanoic acid are primarily broken down in peroxisomes. heftpathology.comwikipedia.org This compartmentalization is essential because the enzymes in mitochondria are not equipped to handle these exceptionally long aliphatic tails. heftpathology.com

The metabolism of VLCFAs is critical for maintaining cellular health. These fatty acids are integral components of cell membranes, contributing to their structural integrity and fluidity. adrenoleukodystrophy.info They are particularly important for the proper function of the nervous system, where they are essential for the maintenance of myelin, the protective sheath around nerve fibers. adrenoleukodystrophy.info Tetracosanoic acid is also a precursor for the synthesis of other important lipids, such as ceramides, which are vital for the skin's protective barrier. adrenoleukodystrophy.info

Disruptions in the metabolism of VLCFAs can lead to their accumulation in various tissues, which is associated with severe health consequences. For instance, the genetic disorder X-linked adrenoleukodystrophy (X-ALD) is characterized by the impaired degradation of VLCFAs, leading to elevated levels of tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0). heftpathology.comadrenoleukodystrophy.info This accumulation is particularly detrimental to the brain and adrenal glands. adrenoleukodystrophy.infoaginganddisease.org

The transport of VLCFAs into the peroxisome is a critical step for their degradation. adrenoleukodystrophy.info This process is mediated by specific transporter proteins, and defects in these transporters can lead to the accumulation of VLCFAs in the cytoplasm. adrenoleukodystrophy.info

The primary degradation pathway for tetracosanoic acid is peroxisomal β-oxidation. heftpathology.comnih.gov This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. However, when peroxisomal β-oxidation is defective, an alternative pathway called omega-oxidation (ω-oxidation) becomes more significant. wikipedia.org

Omega-Oxidation: This pathway occurs in the smooth endoplasmic reticulum of the liver and kidneys. wikipedia.orguoanbar.edu.iq It involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the carboxyl group. wikipedia.org The initial step is the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes, specifically members of the CYP4F subfamily. wikipedia.orgrhea-db.org This is followed by the oxidation of the resulting hydroxyl group to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then undergo further degradation.

Chain Shortening: Following the initial steps of either β-oxidation or ω-oxidation, the shortened fatty acid chain can be further metabolized. In the case of peroxisomal β-oxidation, the process continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation. uoanbar.edu.iq The end products of ω-oxidation, such as succinic acid, can enter the citric acid cycle for energy production. wikipedia.org

Table 1: Key Degradation Pathways of Tetracosanoic Acid

PathwayLocationKey EnzymesInitial StepSignificance
Peroxisomal β-Oxidation PeroxisomesAcyl-CoA oxidases, D-bifunctional protein, 3-ketoacyl-CoA thiolaseOxidation of the β-carbonPrimary degradation pathway for VLCFAs.
Omega-Oxidation Endoplasmic ReticulumCytochrome P450 (CYP4F subfamily), Alcohol Dehydrogenase, Aldehyde DehydrogenaseHydroxylation of the ω-carbonAlternative pathway, becomes more important when β-oxidation is impaired.

Enzymatic Biotransformation

The enzymatic modification of tetracosanoate is a critical aspect of its metabolism, involving specific enzymes that can alter its structure and function.

Cytochrome P450 enzymes, particularly CYP4F2, play a crucial role in the metabolism of tetracosanoic acid through omega-oxidation. rhea-db.orguniprot.org CYP4F2 is a monooxygenase that catalyzes the hydroxylation of the terminal carbon (ω-carbon) of long-chain and very long-chain fatty acids. uniprot.orgfrontiersin.org This reaction introduces a hydroxyl group onto the tetracosanoate molecule, forming 24-hydroxytetracosanoate. rhea-db.org This is the initial and rate-limiting step in the ω-oxidation pathway. wikipedia.org

The activity of CYP4F2 is not limited to fatty acids; it is also involved in the metabolism of other endogenous compounds like eicosanoids and vitamins. uniprot.orgfrontiersin.org The enzyme is located in the endoplasmic reticulum and requires NADPH and cytochrome P450 reductase for its function. uniprot.org Studies have shown that both CYP4F2 and another related enzyme, CYP4F3B, are capable of initiating the ω-oxidation of VLCFAs. rhea-db.orgnih.gov The subsequent oxidation of the ω-hydroxy-VLCFA to a dicarboxylic acid can proceed through two different pathways, one of which also involves CYP4F enzymes. nih.gov

Beyond the initial hydroxylation by CYP450 enzymes, tetracosanoic acid and its derivatives interact with a variety of other enzymes that modify fatty acids. These interactions are essential for its incorporation into complex lipids, its transport, and its further degradation.

In plants, the biosynthesis of VLCFAs like tetracosanoic acid occurs through the action of fatty acid elongase (FAE) complexes located in the endoplasmic reticulum. nih.gov These complexes consist of four core enzymes, with the 3-ketoacyl-CoA synthase (KCS) being the key enzyme that determines the length of the fatty acid chain. nih.govnih.gov

In Mycobacterium tuberculosis, the enzyme FadD13 is a very-long-chain fatty acyl-CoA synthetase that activates tetracosanoic acid by converting it to its coenzyme A (CoA) ester. acs.org This activation is a prerequisite for its participation in metabolic pathways. acs.org

In humans, the interaction of tetracosanoic acid with lipid-modifying enzymes is crucial in both normal physiology and in disease states. For example, the accumulation of tetracosanoic acid in X-ALD leads to its esterification into cholesterol esters, phospholipids, and gangliosides, contributing to the pathology of the disease. aginganddisease.org

Table 2: Enzymes Involved in Tetracosanoate Biotransformation

Enzyme FamilySpecific Enzyme(s)FunctionPathway
Cytochrome P450 CYP4F2, CYP4F3Bω-hydroxylationOmega-Oxidation
Fatty Acid Elongase (FAE) Complex 3-ketoacyl-CoA synthase (KCS)Chain elongationBiosynthesis (in plants)
Fatty Acyl-CoA Synthetase FadD13 (in M. tuberculosis)Activation to acyl-CoAGeneral Metabolism
Dehydrogenases Alcohol Dehydrogenase, Aldehyde DehydrogenaseOxidation of ω-hydroxy and ω-aldehyde derivativesOmega-Oxidation

Natural Occurrence and Biosynthesis in Biological Systems

Tetracosanoic acid is found in a variety of natural sources across different biological kingdoms. nih.govwikipedia.org It is a component of plant waxes, wood tar, and certain cerebrosides. wikipedia.org For example, the fatty acids in peanut oil contain small amounts of lignoceric acid. foodb.cawikipedia.org It is also produced by some microorganisms, such as Mycobacterium phlei.

In plants, the biosynthesis of VLCFAs is carried out by the fatty acid elongase (FAE) system in the endoplasmic reticulum, which iteratively adds two-carbon units to a growing fatty acyl-CoA chain. nih.govnih.gov In the developing brain of mammals, tetracosanoic acid is synthesized through both mitochondrial and microsomal enzyme systems. medchemexpress.com

Tetracosanoic acid has been identified as a metabolite in various organisms, including humans, plants, and even the water flea Daphnia tenebrosa. nih.govebi.ac.uk Its presence in such a wide range of organisms underscores its fundamental role in lipid biochemistry.

Table 3: Natural Sources and Biosynthetic Pathways of Tetracosanoic Acid

KingdomOrganism/SourceBiosynthetic Pathway/System
Plantae Peanut oil, Wood tar, Plant waxesFatty Acid Elongase (FAE) Complex
Animalia Mammalian developing brain, Human metaboliteMitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system
Fungi Aspergillus niger (in fermented corn stalks)Not specified
Bacteria Mycobacterium phleiNot specified

Prevalence in Plant Waxes, Algae, and Microbial Systems

The distribution of tetracosanoic acid and its related compounds varies significantly among different organisms, reflecting their diverse metabolic capabilities and physiological requirements.

Plant Waxes: Tetracosanoic acid is a notable constituent of plant epicuticular waxes, which form a protective layer on the outer surface of terrestrial plants. scispace.comoup.com In the model plant Arabidopsis thaliana, tetracosanoic acid is a major free fatty acid and is also found as an acyl group in monoacylglycerols within the stem waxes. nih.gov Similarly, the root waxes of Arabidopsis contain monoacylglycerols with C22 and C24 saturated acyl groups. nih.gov The cuticular waxes of maize (Zea mays) silks are rich in VLCFAs, including tetracosanoic acid. oup.com Furthermore, derivatives such as tetracosan-1-ol have been identified in the leaf cuticular wax of the cork oak (Quercus suber). mdpi.com The presence of tetracosanoic acid has also been reported in the leaf wax of apple (Malus domestica). nih.gov These waxes contribute to the plant's defense against environmental stresses such as water loss and pathogen attack.

Algae: The occurrence of tetracosanoic acid in algae is varied. In some microalgae species, including Chlorella sp., Ankistrodesmus sp., Oscillatoria sp., and Chroococcus sp., tetracosanoic acid is found only in trace amounts or is not detected at all. gsconlinepress.com Conversely, it has been successfully isolated from the brown alga Sargassum granuliferum. umt.edu.myresearchgate.net Studies have also identified the methyl ester of tetracosanoic acid in several species of the red algae genus Gracilaria. core.ac.uk The analysis of fatty acid composition in various cold-water algal strains also includes tetracosanoic acid, indicating its presence in these organisms. bas.ac.uk

Microbial Systems: A number of microorganisms are capable of synthesizing VLCFAs like tetracosanoic acid. researchgate.net Mycobacteria, for instance, are known to produce a range of fatty acids with chain lengths from C14 to C26. copernicus.org Intriguingly, soil mycobacteria discovered at a gas seep in Sicily produce unique mycocerosic acids, some of which are derivatives of tetracosanoic acid, such as 2,4,6,8-tetramethyl tetracosanoic acid and 2,4,6,8,16-pentamethyl tetracosanoic acid. copernicus.org

Table 1: Prevalence of Tetracosanoic Acid and its Derivatives in Various Organisms

Kingdom Organism/Group Compound(s) Reference(s)
Plantae Arabidopsis thaliana (Arabidopsis) Tetracosanoic acid, Monoacylglycerols with C24 acyl groups nih.gov
Zea mays (Maize) Very-long-chain fatty acids (including tetracosanoic acid) oup.com
Quercus suber (Cork Oak) Tetracosan-1-ol mdpi.com
Malus domestica (Apple) Tetracosanoic acid nih.gov
Chromista Sargassum granuliferum (Brown Alga) Tetracosanoic acid umt.edu.myresearchgate.net
Rhodophyta Gracilaria sp. (Red Algae) Tetracosanoic acid methyl ester core.ac.uk
Bacteria Mycobacterium sp. Fatty acids up to C26, Mycocerosic acid derivatives of tetracosanoic acid copernicus.org
Fungi Saccharomyces cerevisiae (Yeast) Tetracosanoic acid biocyc.orgnih.gov

Biosynthetic Routes in Specific Organisms (e.g., Mycobacterium phlei, Saccharomyces cerevisiae)

The synthesis of tetracosanoic acid and its derivatives involves specialized enzymatic pathways that elongate shorter-chain fatty acids.

Mycobacterium phlei Mycobacterium phlei is known for synthesizing a unique class of polyunsaturated fatty acids known as phleic acids. nih.gov The biosynthesis of these complex lipids, as well as other long-chain fatty acids in mycobacteria, relies on acetate (B1210297) as a fundamental building block. nih.gov The elongation of fatty acids in mycobacteria is carried out by a Type II fatty acid synthase (FAS-II) system. nih.gov Studies on the related species, Mycobacterium smegmatis, have shown that inactivation of the inhA-encoded fatty acid synthase II results in an accumulation of tetracosanoic acid. tamu.edu This suggests that tetracosanoic acid is a key intermediate in the mycobacterial fatty acid synthesis pathway, which is normally further processed to produce longer-chain mycolic acids. The biosynthesis of mycolic acids is a multi-step process involving the condensation of two fatty acid chains. imrpress.com

Saccharomyces cerevisiae In the budding yeast Saccharomyces cerevisiae, the synthesis of VLCFAs, including tetracosanoic acid (also known as lignoceric acid), occurs in the endoplasmic reticulum (ER). biocyc.orgnih.gov This process is catalyzed by a multi-enzyme complex referred to as the elongase. biocyc.org The elongase system facilitates the sequential addition of two-carbon units, derived from malonyl-CoA, to a pre-existing long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18). biocyc.orgoup.com

The elongation cycle in S. cerevisiae consists of four distinct enzymatic reactions:

Condensation: A 3-oxoacyl-CoA synthase catalyzes the condensation of a long-chain fatty acyl-CoA with malonyl-CoA.

Reduction: The resulting 3-oxoacyl-CoA is then reduced by a 3-oxoacyl-CoA reductase.

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.

Second Reduction: Finally, an enoyl-CoA reductase catalyzes the second reduction to yield a saturated fatty acyl-CoA that is two carbons longer than the initial substrate. biocyc.org

This elongase machinery is capable of producing fatty acids with chain lengths of C26 and even longer. biocyc.org These VLCFAs are essential precursors for the synthesis of vital cellular components such as sphingolipids and glycerophospholipids. nih.gov The regulation of VLCFA metabolism is critical for maintaining lipid homeostasis within the cell. nih.gov Genetic engineering of S. cerevisiae, for instance by disrupting genes like FAA1, FAA4, and POX1, can lead to an accumulation of free fatty acids, which can then be harnessed for the biotechnological production of various valuable lipid-based molecules. nih.govacs.org

**Table 2: Key Enzymes in the Biosynthesis of Very-Long-Chain Fatty Acids in *Saccharomyces cerevisiae***

Enzyme Function in Elongation Cycle Reference(s)
3-oxoacyl-CoA synthase Condensation of fatty acyl-CoA and malonyl-CoA biocyc.org
3-oxoacyl-CoA reductase First reduction step biocyc.org
3-hydroxyacyl-CoA dehydratase Dehydration step biocyc.org
Enoyl-CoA reductase Second reduction step biocyc.org

Material Science Research and Advanced Applications of Sodium Tetracosanoate

Coordination Chemistry in Metal Soaps

Metal soaps, which are metal salts of fatty acids, exhibit complex coordination chemistry that is fundamental to their material properties. Sodium tetracosanoate (B1234217), as an alkali metal soap, serves as a precursor and a model for understanding these interactions.

The carboxylate group (–COO⁻) of sodium tetracosanoate can coordinate with metal ions in several ways, influencing the structure and stability of the resulting metal soap. The primary coordination modes include monodentate, bidentate, and bridging interactions. researchgate.net

Monodentate: One oxygen atom of the carboxylate group binds to a single metal ion.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal ion (chelating) or to different metal ions (bridging). researchgate.netpishrochem.com

Bridging: The carboxylate group links two or more metal centers.

The specific coordination is often determined by analyzing the vibrational frequencies of the carboxylate group using infrared (IR) spectroscopy. The separation (Δν) between the asymmetric (ν_as_) and symmetric (ν_s_) stretching frequencies of the COO⁻ group is a key indicator. pishrochem.com

Table 1: Coordination Modes of Carboxylate Ligands This table is interactive. Click on the headers to sort.

Coordination Mode Description Typical Δν (cm⁻¹)
Ionic No direct covalent bond; electrostatic interaction. ~140-150
Monodentate One oxygen atom coordinates to a metal center. > 200
Bidentate (Chelating) Both oxygen atoms coordinate to the same metal center. < 110

| Bidentate (Bridging) | Each oxygen atom coordinates to a different metal center. | > 110 |

Intercalation is the insertion of molecules or ions into the layered structure of a host material, causing an expansion of the layers. platinumindustriesltd.com Alkali carboxylates, like this compound, can be intercalated into layered materials such as layered double hydroxides (LDHs). platinumindustriesltd.com

The process typically involves an ion-exchange reaction where the original anions in the host material's interlayer space are replaced by the carboxylate anions. For sodium carboxylates, this process can be facilitated by using a suitable solvent, such as methanol, which helps to solubilize the long-chain carboxylate and promote its diffusion into the LDH galleries. platinumindustriesltd.com The long alkyl chain of the tetracosanoate anion orients itself within the layers, leading to a significant and predictable increase in the basal spacing of the host material. This property is of interest for creating novel materials with tailored interlayer distances and functionalities, potentially for applications in catalysis, separation, or controlled release. The ability to control this spacing is crucial for designing materials with specific properties. platinumindustriesltd.com

Advanced Materials Development

The distinct amphiphilic nature of this compound makes it a candidate for integration into various advanced materials, from polymers to surface coatings.

While specific research on this compound in polymers is limited, the well-established roles of similar long-chain metal soaps (like sodium stearate) provide a strong indication of its potential applications. chemyork.comresearchgate.net Metal soaps are widely used as multifunctional additives in the polymer industry. researchgate.net

Potential roles for this compound in polymer composites include:

Lubricant: The long hydrocarbon chain can act as an internal or external lubricant during polymer processing, reducing friction and improving melt flow. chemyork.comcfmot.de This can lead to smoother surfaces and more efficient manufacturing. chemyork.com

Stabilizer: In polymers like PVC, metal soaps act as heat stabilizers by neutralizing acidic byproducts, such as HCl, that are released during thermal degradation. pishrochem.com

Release Agent: It can facilitate the release of molded plastic parts from their molds. cfmot.de

Nucleating Agent: In some crystalline polymers, additives like sodium stearate (B1226849) can act as nucleating agents, influencing the crystal structure and, consequently, the mechanical and optical properties of the polymer. researchgate.netmdpi.com

Dispersing Agent: It could aid in the dispersion of fillers or pigments within a polymer matrix, ensuring a more homogeneous composite material.

The very long (C24) chain of this compound might offer enhanced thermal stability or specific lubricating properties compared to the more commonly used shorter-chain stearates (C18).

As a sodium salt of a saturated long-chain fatty acid, this compound functions as an anionic surfactant. wikipedia.org Its molecular structure, with a hydrophilic carboxylate "head" and a long hydrophobic "tail," drives its activity at surfaces and interfaces. wikipedia.org

When dissolved in an aqueous solution, this compound molecules will spontaneously migrate to the air-water interface. The hydrophobic tails orient away from the water, and the hydrophilic heads remain in the water, a configuration that lowers the surface tension of the water. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules will self-assemble in the bulk solution to form spherical aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell, which interacts with the surrounding water. wikipedia.org

This behavior is fundamental to applications such as:

Emulsification: Stabilizing mixtures of immiscible liquids, like oil and water.

Wetting: Promoting the spreading of a liquid over a solid surface.

Dispersion: Preventing particles from aggregating in a liquid.

The formation of contact ion pairs between the sodium cation and the carboxylate headgroup (–COO⁻:Na⁺) can enhance the stability of fatty acid monolayers at interfaces, particularly under varying pH conditions. rsc.org This stabilization is crucial for maintaining the integrity and function of surface films in various applications.

Research in Cultural Heritage Preservation

The chemistry of long-chain carboxylates is highly relevant to the field of cultural heritage, both as a source of degradation and as a potential conservation tool. The interaction of fatty acids (from binding media like linseed oil) with metal ions from pigments is a known cause of deterioration in historical oil paintings, leading to the formation of metal soaps. nih.gov

Conversely, formulations based on sodium carboxylates are being actively researched and applied as protective agents for metallic artifacts. chemyork.com These compounds can form a protective, hydrophobic layer on the surface of metals like lead or bronze. chemyork.com This layer acts as a corrosion inhibitor, creating a barrier between the metal and environmental factors such as moisture and oxygen. The long alkyl chain of tetracosanoate would be expected to impart a high degree of water repellency, making it a potentially effective candidate for such protective treatments. Research in this area aims to develop non-toxic and reversible conservation treatments that can halt the degradation of priceless cultural artifacts. chemyork.com

Formation and Detection in Artistic and Archaeological Materials

This compound, a sodium salt of the long-chain saturated fatty acid tetracosanoic acid (also known as lignoceric acid), has been identified as a component in the degradation products of various artistic and archaeological materials. Its formation is a result of complex chemical interactions between the constituent materials of an object and its surrounding environment over extended periods.

The primary mechanism for the formation of this compound is through the saponification of lipids, specifically the reaction of tetracosanoic acid with a source of sodium ions. Tetracosanoic acid is a naturally occurring very long-chain fatty acid found in certain plant oils, waxes, and wood tars, which may have been used as binding media, protective coatings, or are inherent components of the original artifacts.

Sources of the necessary reactants for the formation of this compound in these historical contexts can be varied:

Tetracosanoic Acid Sources: The organic precursor, tetracosanoic acid, can originate from the hydrolysis of triglycerides in drying oils like linseed oil, which has been a common binder in oil paintings for centuries. It can also be a component of natural waxes or tars used in ancient adhesives, sealants, or decorative elements.

Sodium Ion Sources: The presence of sodium ions can be attributed to several factors. In coastal or arid environments, the deposition of sea salt or natron (a naturally occurring mixture of sodium carbonate decahydrate) can introduce sodium. Groundwater leaching through porous materials like ceramics or frescoes can also be a significant source of sodium salts. Furthermore, certain historical conservation treatments or cleaning agents may have inadvertently introduced sodium ions to the surface or matrix of an artifact. Pigments and fillers used in paints and other materials can also contain sodium impurities.

The detection of this compound in artistic and archaeological samples is a challenging analytical task due to its often microscopic presence within a complex matrix of organic and inorganic materials. Its identification is crucial for understanding the degradation pathways of cultural heritage objects and for devising appropriate conservation strategies.

Analytical techniques employed for the detection of this compound and other metal soaps include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying organic molecules. After extraction and derivatization of a microsample from the artifact, GC-MS can separate the fatty acid components and identify tetracosanoic acid, providing indirect evidence of the presence of its salt form.

Spectroscopic Methods: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are invaluable for the in-situ, non-destructive, or micro-destructive analysis of materials. These methods can identify the characteristic molecular vibrations of the carboxylate group in the sodium salt, as will be detailed in the following section.

The presence of this compound can have detrimental effects on the physical and chemical stability of artworks and artifacts, leading to phenomena such as increased brittleness, delamination of paint layers, and the formation of crystalline efflorescence on surfaces.

Spectroscopic Analysis of Metal Soaps in Historical Contexts

Spectroscopic techniques are powerful tools for the characterization of this compound and other metal soaps in historical objects, often allowing for non-invasive or micro-invasive analysis. These methods provide detailed information about the molecular structure and chemical environment of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly well-suited for the identification of carboxylates. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies characteristic of the chemical bonds present.

For this compound, the most diagnostic infrared absorption bands are associated with the carboxylate group (COO⁻) and the long hydrocarbon chain. The key vibrational modes and their approximate wavenumber ranges are presented in the table below.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
ν_as(CH₂)~2915Asymmetric stretching of methylene (B1212753) groups in the alkyl chain.
ν_s(CH₂)~2847Symmetric stretching of methylene groups in the alkyl chain.
ν_as(COO⁻)~1550 - 1650Asymmetric stretching of the carboxylate group. This is a very strong and characteristic band for ionic carboxylates. 911metallurgist.com
ν_s(COO⁻)~1280 - 1450Symmetric stretching of the carboxylate group. 911metallurgist.com The position of this band can be influenced by the coordinating metal ion.
δ(CH₂)~1465Scissoring deformation of methylene groups.
γ(CH₂)~720Rocking deformation of methylene groups.

Interactive Data Table: Click on a row to highlight the vibrational mode.

In the analysis of real-world samples, it is important to note that spectra can be complex due to the presence of other materials. For instance, in some analyses of synthesized this compound, contamination with sodium carbonate has been observed, leading to additional intense peaks around 1450 cm⁻¹ and 867 cm⁻¹. researchgate.net This highlights the need for careful spectral interpretation in historical contexts where multiple compounds are likely to be present.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar functional groups like the carboxylate, Raman spectroscopy is often better for analyzing the non-polar hydrocarbon backbone of fatty acid salts.

The key Raman spectral features for long-chain carboxylates like this compound would include:

C-H Stretching Region (2800-3000 cm⁻¹): Similar to FTIR, this region shows strong bands corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the alkyl chain.

C-C Stretching Region (1000-1200 cm⁻¹): This region is particularly informative in Raman spectra and can provide information about the conformation and packing of the alkyl chains.

COO⁻ Vibrations: The symmetric stretching vibration of the carboxylate group is also observable in the Raman spectrum, typically in the 1400-1460 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the chemical composition of metal soaps in historical artifacts. FTIR excels in identifying the presence of the carboxylate functionality and can offer clues about the coordinating metal ion, while Raman spectroscopy provides detailed information about the structure of the long hydrocarbon chain. This dual approach is often essential for the unambiguous identification of this compound in complex artistic and archaeological materials.

Q & A

Q. What are the established laboratory synthesis methods for sodium tetracosanoate, and how do reaction conditions influence yield and purity?

this compound is synthesized via saponification of methyl tetracosanoate using alkaline hydrolysis (e.g., NaOH/KOH). Key parameters include:

  • Temperature control (60–80°C) to prevent decomposition.
  • Stoichiometric alkali ratios (1:1 molar ratio to ester) for complete conversion.
  • Recrystallization from ethanol-water mixtures (3:1 v/v) to achieve >95% purity. Yield optimization requires monitoring reaction kinetics via FT-IR to track ester bond cleavage (disappearance of ~1740 cm⁻¹ peak) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity properties?

  • GC-MS : Use polar capillary columns (e.g., DB-23) with temperature programming (150–280°C at 5°C/min) for chain-length confirmation.
  • ¹³C NMR : Carboxylate carbon resonance at δ ~180 ppm distinguishes it from ester precursors.
  • DSC : Melting point analysis (240–245°C) identifies polymorphic impurities. Purity validation requires parallel use of two orthogonal methods (e.g., GC-MS + HPLC-ELSD) .

Q. How should researchers select concentration ranges for this compound as an internal standard in lipidomics?

Conduct matrix-matched calibration with:

  • Spike-and-recovery tests (0.1–5 mM in biological matrices).
  • Ion suppression studies (e.g., post-column infusion in LC-MS).
  • Linear dynamic range validation (R² > 0.995) across six concentrations. Account for solvent composition effects on micelle formation in aqueous systems .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported solubility parameters for this compound?

Address discrepancies through:

  • Phase solubility analysis : Apply the Higuchi-Connors method under controlled humidity (±2% RH).
  • Solvent activity modeling : Use the UNIFAC framework to predict solubility in polar aprotic solvents (e.g., DMSO).
  • Karl Fischer titration : Quantify water content impact (<50 ppm threshold for anhydrous conditions). Report both kinetic (shake-flask) and thermodynamic (equilibrium) solubility values .

Q. How can researchers optimize experimental designs to account for this compound’s polymorphism?

  • In-situ monitoring : Use Raman spectroscopy to track polymorph transitions during cooling crystallization (0.1–5°C/min).
  • Factorial design : Vary anti-solvent addition rates (e.g., ethanol:water ratios) and agitation speeds.
  • XRPD-Rietveld analysis : Quantify polymorph ratios in crystalline products. Thermodynamically stable forms are favored at slow cooling rates (<1°C/min) .

Q. What validation criteria should guide the use of deuterated this compound (d47) in isotopic tracer studies?

  • Isotopic purity : Confirm >98 atom% D via high-resolution MS (e.g., Q-TOF).
  • Chromatographic separation : Achieve α > 1.05 using silver-ion chromatography (Agilent ZORBAX RX-SIL).
  • Metabolic stability : Monitor deuterium retention in cell cultures over 72 hours with GC-MS. Avoid proton exchange artifacts by using deuterium-depleted solvents .

Methodological Considerations Table

Research AspectKey ParametersValidation CriteriaReference
Synthesis PurityFT-IR ester peak, recrystallization yield>95% purity (GC-MS/DSC)
Polymorph CharacterizationXRPD peak ratios, Raman spectral shiftsRietveld refinement (Rwp < 10%)
Isotopic Tracer ValidationHRMS isotopic abundance, α separation>98 atom% D, α > 1.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.